molecular formula C25H33N5O3S B12759998 4-Piperidinamine, N-(3-ethyl-2-pyridinyl)-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-N-propyl- CAS No. 179556-70-8

4-Piperidinamine, N-(3-ethyl-2-pyridinyl)-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-N-propyl-

Cat. No.: B12759998
CAS No.: 179556-70-8
M. Wt: 483.6 g/mol
InChI Key: OSTKGEORQXGWEV-UHFFFAOYSA-N
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Description

4-Piperidinamine, N-(3-ethyl-2-pyridinyl)-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-N-propyl- is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinamine, N-(3-ethyl-2-pyridinyl)-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-N-propyl- typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the pyridinyl and indolyl groups. Common reagents used in these reactions include various amines, acids, and coupling agents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinamine, N-(3-ethyl-2-pyridinyl)-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-N-propyl- can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Piperidinamine, N-(3-ethyl-2-pyridinyl)-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-N-propyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidinamine derivatives: Compounds with similar piperidine structures but different substituents.

    Pyridinyl compounds: Molecules containing the pyridine ring with various functional groups.

    Indolyl derivatives: Compounds featuring the indole ring system with different substituents.

Uniqueness

The uniqueness of 4-Piperidinamine, N-(3-ethyl-2-pyridinyl)-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-N-propyl- lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

179556-70-8

Molecular Formula

C25H33N5O3S

Molecular Weight

483.6 g/mol

IUPAC Name

N-[2-[4-[(3-ethylpyridin-2-yl)-propylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide

InChI

InChI=1S/C25H33N5O3S/c1-4-13-30(24-18(5-2)7-6-12-26-24)21-10-14-29(15-11-21)25(31)23-17-19-16-20(28-34(3,32)33)8-9-22(19)27-23/h6-9,12,16-17,21,27-28H,4-5,10-11,13-15H2,1-3H3

InChI Key

OSTKGEORQXGWEV-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)NS(=O)(=O)C)C4=C(C=CC=N4)CC

Origin of Product

United States

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